molecular formula C8H7N3O B1521277 2-Amino-5-cyanobenzamide CAS No. 606490-51-1

2-Amino-5-cyanobenzamide

Cat. No. B1521277
CAS RN: 606490-51-1
M. Wt: 161.16 g/mol
InChI Key: DPDSEWSXEVCKQX-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzamide is a heterocyclic organic compound with the chemical formula C8H7N3O . It has a molecular weight of 161.16 . The IUPAC name for this compound is 2-amino-5-cyanobenzamide .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-cyanobenzamide consists of a benzene ring substituted with an amino group at the 2nd position and a cyanobenzamide group at the 5th position . The InChI code for this compound is 1S/C8H7N3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H2,11,12) .


Physical And Chemical Properties Analysis

2-Amino-5-cyanobenzamide has a density of 1.3±0.1 g/cm3 . It has a boiling point of 344.9±32.0 °C at 760 mmHg . The flash point of this compound is 162.4±25.1 °C . It has a LogP value of 0.93, indicating its lipophilicity .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

2-Amino-5-cyanobenzamide: is a compound that has been explored for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a minimally invasive treatment that can selectively target malignant cells with negligible systemic toxicity . The compound’s role in the development of new photosensitizers could significantly influence the efficiency of PDT in cancer treatment.

Nonlinear Optical Material Development

The compound has been investigated for its use in creating novel organic single crystals with potential applications in nonlinear optics (NLO) and optical limiting . These materials are crucial for the development of functional devices in telecommunications, data storage, and laser protection.

Synthesis of Benzothiazole Derivatives

2-Amino-5-cyanobenzamide: serves as a precursor in the synthesis of various benzothiazole derivatives. These derivatives have diverse applications, including medicinal chemistry, where they are used to develop compounds with potential therapeutic benefits .

properties

IUPAC Name

2-amino-5-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDSEWSXEVCKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665626
Record name 2-Amino-5-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyanobenzamide

CAS RN

606490-51-1
Record name 2-Amino-5-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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